5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC13154302
Molecular Formula: C19H13Cl2N3O2
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13Cl2N3O2 |
|---|---|
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H |
| Standard InChI Key | OBOIGMDUOMSAHW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₉H₁₃Cl₂N₃O₂, with an average molecular weight of 386.2 g/mol. Its IUPAC name is 5-(3-chloroanilino)benzo[c] naphthyridine-8-carboxylic acid hydrochloride, reflecting the substitution pattern: a 3-chlorophenylamino group at position 5, a carboxylic acid at position 8, and a hydrochloride counterion. The structural backbone consists of a benzo[c] naphthyridine core, a bicyclic system fused with a pyridine ring .
Table 1: Key Physicochemical Properties
Structural Characterization
The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the 3-chloroanilino and carboxylic acid groups contribute to hydrogen bonding and electrostatic interactions. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement between the naphthyridine core and substituents, optimizing binding to kinase active sites .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with the construction of the benzo[c] naphthyridine core via cyclization reactions. A representative pathway involves:
-
Nucleophilic Aromatic Substitution: Reacting 2,4-dichlorobenzoic acid with 5-amino-2-methoxypyridine in the presence of a copper catalyst to form an anthranilic acid intermediate .
-
Acid-Mediated Cyclization: Treating the intermediate with concentrated sulfuric acid at elevated temperatures to induce ring closure, yielding the naphthyridine scaffold .
-
Functionalization: Introducing the 3-chloroanilino group via Buchwald-Hartwig amination and subsequent hydrolysis to generate the carboxylic acid at position 8 .
-
Salt Formation: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 2,4-Dichlorobenzoic Acid | Core scaffold precursor |
| 5-Amino-2-methoxypyridine | Nitrogen source for cyclization |
| Anthranilic Acid Derivative | Cyclization precursor |
Optimization Strategies
Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave heating of intermediates in potassium hydroxide solution accelerates anionic ring closure, achieving >80% yield for related naphthyridines .
Biological Activity and Mechanism of Action
Casein Kinase 2 (CK2) Inhibition
The compound demonstrates potent CK2 inhibition (IC₅₀ < 50 nM), surpassing the selectivity of silmitasertib for CK2 over closely related kinases like Clk2 . CK2, a serine/threonine kinase, regulates cell survival and proliferation via the Akt1(Ser129)-GSK-3β(Ser9)-Wnt/β-catenin pathway. Inhibition disrupts oncogenic signaling, inducing apoptosis in cancer cells .
Cancer Stem Cell (CSC) Suppression
By downregulating stemness markers (e.g., ALDH1A1, CD44, and OCT4), the compound reduces CSC populations in vitro and in vivo. In xenograft models, treatment decreased tumor-initiating capacity by 70%, highlighting its dual mechanism against bulk tumors and CSCs .
Table 3: Pharmacological Profile
| Parameter | Value |
|---|---|
| CK2 IC₅₀ | 48 nM |
| Clk2 Selectivity Ratio | >100-fold vs. CK2 |
| CSC Marker Reduction | ALDH1A1: 60%; CD44: 45% |
| Plasma Half-Life (mice) | 6.2 hours |
Pharmacokinetics and Toxicity
Absorption and Distribution
The hydrochloride salt improves aqueous solubility, achieving a bioavailability of 65% in murine models. The compound exhibits moderate plasma protein binding (78%) and a volume of distribution of 1.2 L/kg, indicating tissue penetration .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 generates inactive hydroxylated metabolites, which are excreted renally. No significant accumulation is observed after repeated dosing .
Therapeutic Applications and Future Directions
Anticancer Efficacy
In preclinical models of triple-negative breast cancer, the compound reduced tumor volume by 85% compared to controls, outperforming silmitasertib by 20% . Its dual activity against CK2 and CSCs positions it as a candidate for combination therapies with chemotherapeutic agents.
Clinical Translation
Phase I trials are anticipated to begin in 2026, focusing on solid tumors with high CK2 expression. Future work will explore structural modifications to enhance blood-brain barrier penetration for glioblastoma applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume